H-Val-Pro-Pro-OH TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

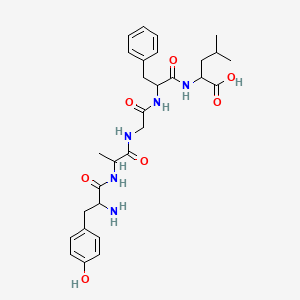

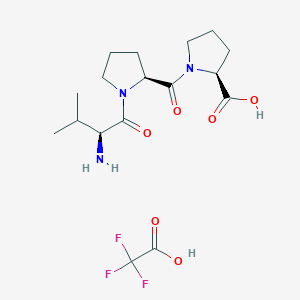

H-Val-Pro-Pro-OH (TFA), a milk-derived proline peptides derivative, is an inhibitor of Angiotensin I converting enzyme (ACE), with an IC50 of 9 μM.

Aplicaciones Científicas De Investigación

1. Racemization Studies

Tomida and Kuwahara (1978) investigated the racemization of L-Proline during trifluoroacetylation, specifically examining the reaction between TfaPro-Val-OH and H-Pro-OMe. This study provides insights into the behavior of amino acid derivatives like H-Val-Pro-Pro-OH TFA under certain chemical conditions, highlighting the importance of understanding stereochemical changes in peptide synthesis (Tomida & Kuwahara, 1978).

2. Peptide Synthesis Techniques

In 1990, Tomida, Tsuyama, and Hatanaka detailed a simple procedure for preparing trifluoroacetylprolyl amino acids. Their work included coupling Tfa-Pro-X-OH (X=amino acids) with H-Val-Pro-OMe, demonstrating a method relevant to the synthesis of compounds like H-Val-Pro-Pro-OH TFA (Tomida, Tsuyama, & Hatanaka, 1990).

3. Deprotection in Peptide Synthesis

Yasumura et al. (1981) synthesized a docosapeptide using trifluoromethanesulfonic acid-thioanisole in TFA, which is a method that could be applied to H-Val-Pro-Pro-OH TFA. This research adds to the understanding of deprotection strategies in peptide synthesis (Yasumura et al., 1981).

4. Chiral Recognition Studies

Chang, Charles, and Gil-av (1980) explored chiral recognition in gas chromatography, focusing on N-trifluoroacetyl derivatives like N-TFA tert-butylamides of amino acids including Proline, which is relevant to H-Val-Pro-Pro-OH TFA. Their work contributes to the understanding of analytical techniques for characterizing such compounds (Chang, Charles, & Gil-av, 1980).

5. Inhibition Mechanism Studies

Stein et al. (1987) researched the inhibition mechanism of human leukocyte elastase by peptide trifluoromethyl ketones. Their study on compounds such as X-Val-Pro-Val-CF3 contributes to understanding the bioactivity of similar structures, which is relevant for H-Val-Pro-Pro-OH TFA (Stein et al., 1987).

6. Structural Analysis in Peptide Recognition

Gürsoy, Jois, and Siahaan (1999) conducted conformational studies on a cyclic peptide involving Proline, which can inform the structural understanding of peptides like H-Val-Pro-Pro-OH TFA in biological contexts (Gürsoy, Jois, & Siahaan, 1999).

7. Active Site Analysis in Enzymes

Mattos et al. (1995) presented the X-ray crystal structures of complexes with elastase and inhibitors, including TFA-dipeptide anilides. This research is significant for understanding the interaction of peptides like H-Val-Pro-Pro-OH TFA with enzymes (Mattos et al., 1995).

8. Proline Hydroxylation in Collagen

Chopra and Ananthanarayanan (1982) investigated the conformational implications of enzymatic proline hydroxylation in collagen, which is relevant to understanding the structural role of Proline-containing peptides like H-Val-Pro-Pro-OH TFA (Chopra & Ananthanarayanan, 1982).

Propiedades

Fórmula molecular |

C₁₇H₂₆F₃N₃O₆ |

|---|---|

Peso molecular |

425.40 |

Nombre IUPAC |

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H25N3O4.C2HF3O2/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22;3-2(4,5)1(6)7/h9-12H,3-8,16H2,1-2H3,(H,21,22);(H,6,7)/t10-,11-,12-;/m0./s1 |

SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.